Pharmacokinetics of Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate in animal models
Pharmacokinetics of Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate in animal models
An In-Depth Technical Guide to the Preclinical Pharmacokinetic Evaluation of Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The development of any new quinoline-based entity, such as Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate, necessitates a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive framework for designing and executing preclinical pharmacokinetic studies in animal models. While specific data for this novel compound is not yet in the public domain, this document outlines the requisite experimental workflows, bioanalytical methodologies, and data interpretation strategies essential for characterizing its absorption, distribution, metabolism, and excretion (ADME). The protocols herein are designed to establish a robust data package to inform dose selection, predict human pharmacokinetics, and guide subsequent clinical development.[2][3][4]
Introduction: The Imperative for Pharmacokinetic Profiling
The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its journey through the body. Pharmacokinetic (PK) studies are fundamental to drug development, providing critical insights into the time course of a drug's concentration in the body and guiding decisions on dosage, administration routes, and potential therapeutic applications.[5] For novel quinoline derivatives like Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate, early and comprehensive PK profiling in relevant animal models is not just a regulatory requirement but a scientific necessity to bridge the gap between laboratory discovery and clinical application.[2]
This guide details the strategic approach and methodologies for a comprehensive preclinical PK evaluation. We will explore the rationale behind animal model selection, provide detailed experimental protocols, and discuss the analysis and interpretation of key PK parameters.
Preclinical Strategy: A Phased and Integrated Approach
A successful preclinical PK program begins with strategic planning, integrating in vitro assessments with in vivo studies to build a predictive understanding of the compound's behavior.
Rationale for Animal Model Selection
Choosing the appropriate animal species is a critical decision that influences the human relevance of the resulting data.[5] The selection process should be guided by biological relevance, regulatory acceptance, and practical considerations.[5][6]
-
Rodent Model (Screening): The Sprague-Dawley rat is frequently used for initial PK screening due to its well-characterized genetics, ease of handling, and cost-effectiveness.[2][5] Rats often provide valuable initial data on absorption characteristics and metabolic pathways.[2]
-
Non-Rodent Model (Pre-IND): Regulatory agencies typically require PK data from a non-rodent species before advancing to human trials. The Beagle dog is a common choice due to its size, which facilitates serial blood sampling, and its physiological characteristics that can, for some compounds, be more predictive of human outcomes than rodents.[5] Mini-pigs are also gaining prominence due to their anatomical and physiological similarities to humans, especially in gastrointestinal and dermal research.[5]
The ultimate goal is to select species with metabolic and physiological characteristics that are as similar to humans as possible to allow for effective extrapolation of the study results.[5]
Foundational In Vitro Metabolism Assessment
Before initiating in vivo studies, it is crucial to assess the metabolic stability of the compound using in vitro systems. This provides an early indication of its clearance and potential metabolic pathways. Studies on related quinoline 3-carboxamide derivatives have shown that cytochrome P450 (CYP) enzymes are primarily responsible for their metabolism.[7][8][9]
Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Preparation: Obtain pooled liver microsomes from various species (e.g., mouse, rat, dog, human). Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (typically 1 µM), and liver microsomes (0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a NADPH-regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.[10]
-
Sampling: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding ice-cold acetonitrile containing a suitable internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound remaining over time.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
This initial screen helps to identify species that may be poor or extensive metabolizers, guiding the selection of in vivo models and anticipating potential drug-drug interactions.
In Vivo Pharmacokinetic Study: Experimental Design and Execution
The core of the preclinical evaluation lies in the in vivo study, designed to characterize the full ADME profile after intravenous and oral administration.
Experimental Workflow Diagram
The following diagram illustrates the comprehensive workflow for an in vivo pharmacokinetic study.
Caption: Workflow for a preclinical pharmacokinetic study.
Detailed Protocols
Protocol: Formulation and Administration [11]
-
Vehicle Selection: Identify a suitable vehicle for both intravenous (IV) and oral (PO) routes. For IV, a solution in saline with a co-solvent like DMSO or PEG400 is common. For PO, a suspension in 0.5% methylcellulose in water is often used.
-
Oral (PO) Formulation:
-
Accurately weigh the required amount of Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate.
-
Prepare a homogenous suspension in 0.5% methylcellulose in sterile water to the target concentration (e.g., 5 mg/mL).
-
Administer to fasted animals via oral gavage at a standard volume (e.g., 10 mL/kg for rats).
-
-
Intravenous (IV) Formulation:
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO).
-
Dilute with sterile saline to the final target concentration (e.g., 1 mg/mL), ensuring the final concentration of the organic solvent is low (e.g., <10%) to prevent toxicity.
-
Administer as a slow bolus injection into a suitable vein (e.g., lateral tail vein for rats, cephalic vein for dogs) over 1-2 minutes.[11]
-
Protocol: Blood Sample Collection [10]
-
Animal Housing: House animals in a controlled environment with adherence to all institutional animal care and use committee (IACUC) guidelines.[11]
-
Sampling Schedule: Collect serial blood samples (approx. 100-200 µL) at predetermined time points to capture the absorption, distribution, and elimination phases.
-
IV Administration: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Administration: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Collection: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Storage: Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.
Protocol: Bioanalytical Quantification (LC-MS/MS)
-
Method Development: Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the parent drug in plasma.[12] This involves optimizing chromatographic conditions and mass spectrometric parameters (MRM transitions).
-
Sample Preparation: Perform protein precipitation by adding acetonitrile (containing an internal standard) to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Inject the supernatant from the prepared samples onto the LC-MS/MS system.
-
Method Validation: Validate the method according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.
Data Analysis and Hypothetical Results
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).
Key Pharmacokinetic Parameters
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
Hypothetical Pharmacokinetic Data
The following tables present hypothetical but realistic PK data for Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate in rats and dogs. Such tables are essential for comparing profiles across species and routes.
Table 1: Hypothetical Pharmacokinetic Parameters in Sprague-Dawley Rats (n=3, mean ± SD)
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 95 |
| Tmax (h) | 0.083 | 2.0 ± 0.5 |
| AUC₀-t (ng·h/mL) | 2800 ± 310 | 7560 ± 820 |
| t½ (h) | 3.5 ± 0.4 | 4.1 ± 0.6 |
| CL (mL/min/kg) | 6.0 ± 0.7 | - |
| Vd (L/kg) | 1.8 ± 0.2 | - |
| F (%) | - | 27% |
Table 2: Hypothetical Pharmacokinetic Parameters in Beagle Dogs (n=3, mean ± SD)
| Parameter | IV Administration (0.5 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 880 ± 110 | 420 ± 60 |
| Tmax (h) | 0.083 | 4.0 ± 1.0 |
| t½ (h) | 8.2 ± 1.1 | 9.5 ± 1.3 |
| AUC₀-t (ng·h/mL) | 3520 ± 450 | 6160 ± 710 |
| CL (mL/min/kg) | 2.4 ± 0.3 | - |
| Vd (L/kg) | 1.7 ± 0.3 | - |
| F (%) | - | 35% |
Metabolism and Bio-transformation
Understanding the metabolic fate of a compound is critical for identifying active or toxic metabolites. Based on known metabolic pathways for quinoline structures, we can postulate several biotransformation routes for Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate.[13]
Postulated Metabolic Pathways
Metabolism is likely to occur via cytochrome P450-mediated oxidation and hydrolysis of the ester groups. Key predicted pathways include:
-
Hydrolysis: Esterase-mediated hydrolysis of one or both methyl ester groups to form the corresponding carboxylic acids (M1, M2, M3).
-
Oxidation: CYP-mediated hydroxylation on the quinoline ring system (M4).
-
Conjugation: Glucuronidation or sulfation of the hydroxyl group (M5).
The following diagram illustrates these potential metabolic transformations.
Caption: Postulated metabolic pathways for the title compound.
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the preclinical pharmacokinetic evaluation of Dimethyl 6-chloro-3-hydroxyquinoline-2,4-dicarboxylate. By systematically executing these in vitro and in vivo studies, researchers can generate a comprehensive ADME profile. The resulting data on bioavailability, clearance, half-life, and metabolic pathways are essential for inter-species scaling, predicting human PK parameters, and establishing a safe starting dose for first-in-human clinical trials.[4][14][15] This structured approach ensures that decision-making is data-driven, mitigating risks and optimizing the path forward for this promising compound.
References
- Andes, D. R. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry.
-
Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica. Available at: [Link]
-
Lund University. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. Available at: [Link]
-
Kusajima, H., et al. (1988). Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Patsnap. (2025). How to select the right animal species for TK/PK studies? Patsnap Synapse. Available at: [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. Available at: [Link]
-
Tuvesson, H., et al. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Taylor & Francis Online. Available at: [Link]
-
LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis. Available at: [Link]
-
Rustemi, Z., et al. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal. Available at: [Link]
-
Tuvesson, H., et al. (2008). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Taylor & Francis Online. Available at: [Link]
-
Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research. Available at: [Link]
-
Li, Y., et al. (2018). Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats. Molecules. Available at: [Link]
-
European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Mabire, D., et al. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
In Silico ADMET. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. In Silico ADMET. Available at: [Link]
-
Richmond Pharmacology. (n.d.). Pre-clinical Data Analysis Ensuring Relevant First-in-Human Clinical Trials. Richmond Pharmacology. Available at: [Link]
-
Stephens, C. E., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. SFDA. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry. Available at: [Link]
-
Gutiérrez, J. E., et al. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of Chemical Research. Available at: [Link]
-
Stephen, D. (2023). Comparative Pharmacokinetics of Drugs in Different Animal Species. Journal of Pharmacology and Toxicological Studies. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotechfarm.co.il [biotechfarm.co.il]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 5. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
- 6. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. tandfonline.com [tandfonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. sfda.gov.sa [sfda.gov.sa]
- 15. rroij.com [rroij.com]
